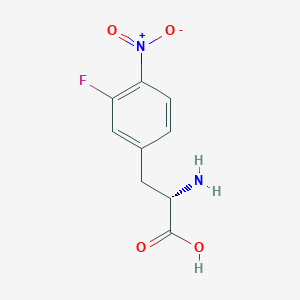
L-Phenylalanine, 3-fluoro-4-nitro-
Übersicht
Beschreibung
L-Phenylalanine, 3-fluoro-4-nitro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an amino acid derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of L-Phenylalanine, 3-fluoro-4-nitro- is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes by binding to their active sites. This binding results in the inhibition of the enzyme's activity, which can lead to the prevention or treatment of diseases.
Biochemical and Physiological Effects:
L-Phenylalanine, 3-fluoro-4-nitro- has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inhibiting the activity of tyrosine kinases. L-Phenylalanine, 3-fluoro-4-nitro- has also been found to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory disorders. Additionally, this compound has been found to have potential as a fluorescent probe in biological imaging.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using L-Phenylalanine, 3-fluoro-4-nitro- in lab experiments include its potential as a fluorescent probe in biological imaging and its ability to inhibit the activity of enzymes such as tyrosine kinases and serine/threonine kinases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of L-Phenylalanine, 3-fluoro-4-nitro-. One of the significant directions is the development of this compound as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Additionally, research is needed to explore the potential of this compound as a fluorescent probe in biological imaging.
Conclusion:
L-Phenylalanine, 3-fluoro-4-nitro- is a chemical compound that has potential applications in various fields, including drug discovery and biological imaging. This compound has been synthesized using different methods, and its mechanism of action is not fully understood. However, studies have shown that this compound has potential as an inhibitor of enzymes such as tyrosine kinases and serine/threonine kinases. Further research is needed to fully understand the potential of this compound and its limitations.
Wissenschaftliche Forschungsanwendungen
L-Phenylalanine, 3-fluoro-4-nitro- has been used in various scientific research applications. One of the significant applications is in the field of drug discovery. This compound has been found to have potential as an inhibitor of enzymes such as tyrosine kinases and serine/threonine kinases. These enzymes play a crucial role in the development of various diseases such as cancer, diabetes, and neurodegenerative disorders. L-Phenylalanine, 3-fluoro-4-nitro- has also been studied for its potential use as a fluorescent probe in biological imaging.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(3-fluoro-4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4/c10-6-3-5(4-7(11)9(13)14)1-2-8(6)12(15)16/h1-3,7H,4,11H2,(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFDTNUXJMFIMQ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446547 | |
| Record name | L-Phenylalanine, 3-fluoro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Phenylalanine, 3-fluoro-4-nitro- | |
CAS RN |
758671-33-9 | |
| Record name | L-Phenylalanine, 3-fluoro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





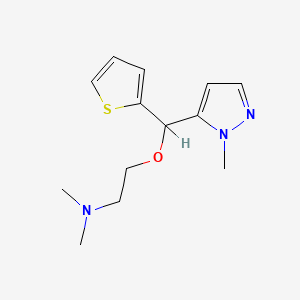
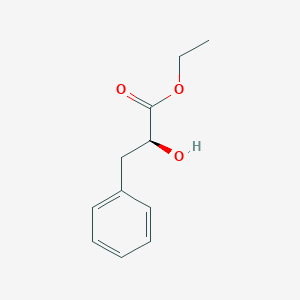
![N-[[3-[2-(3-piperazin-1-ylpyrazin-2-yl)oxyethoxy]phenyl]methyl]propan-2-amine](/img/structure/B1609669.png)
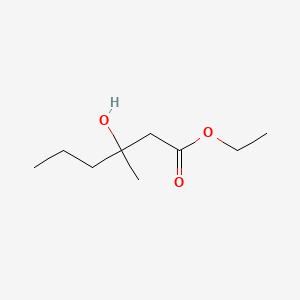
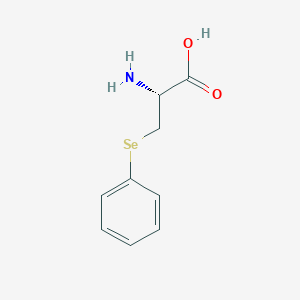


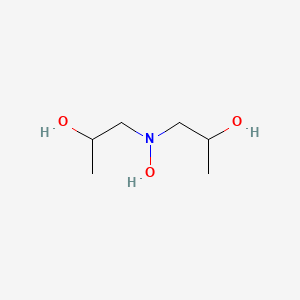

![7-Methoxy-9H-pyrido[3,4-b]indole](/img/structure/B1609680.png)

